REACTION_CXSMILES
|
C=C.[CH2:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH3:8]>>[CH2:3]=[CH2:4].[CH2:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under maintaining pressure inside the reactor at 130 MPa
|
Type
|
TEMPERATURE
|
Details
|
so as to maintain
|
Type
|
CUSTOM
|
Details
|
polymerization temperature at 150° C
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C=C.C=CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |